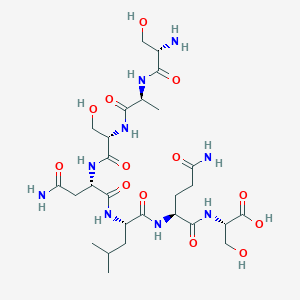![molecular formula C10H20N2 B14220135 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine CAS No. 774477-60-0](/img/structure/B14220135.png)
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is a bicyclic amine compound that features a unique azabicyclo structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine typically involves the construction of the azabicyclo framework followed by functionalization. One common method involves the radical C-carbonylation of methylcyclohexylamines . This process includes the generation of δ-hydroxylalkyl radicals, which react with carbon monoxide under high pressure to form the corresponding acyl radicals. The subsequent cyclization yields the azabicyclo structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or lactams.
Reduction: Reduction reactions can convert ketones or imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo derivatives, ketones, and lactams, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of protozoan parasites . The exact molecular targets and pathways are still under investigation, but it is known to affect the viability and replication of these parasites.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Another azabicyclo compound with similar biological activities.
2-Azabicyclo[3.3.1]nonane: Known for its use in pharmaceutical studies and similar synthetic routes.
8-Azabicyclo[3.2.1]octane: A scaffold used in drug discovery with significant potential.
Uniqueness
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
774477-60-0 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[4.2.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-8,11H2 |
Clave InChI |
RBWVOPCMTWOVPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CCN(C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)



![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)




![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)

